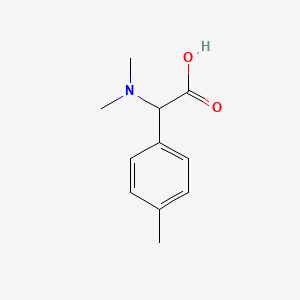

Dimethylamino-p-tolyl-acetic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethylamino-p-tolyl-acetic acid typically involves the reaction of para-tolylacetic acid with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize the production of by-products and to ensure the safety of the process .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethylamino-p-tolyl-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, cyanides, and amines are used in substitution reactions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Dimethylamino-p-tolyl-acetic acid is primarily recognized for its role as a pharmacophore in drug development. As a derivative of dimethylamine, it exhibits a range of pharmacological activities:

- Anticancer Properties : Research indicates that compounds containing the dimethylaminophenyl moiety, including derivatives of this compound, have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that specific derivatives can inhibit colony formation and reduce viability in pancreatic and breast cancer cell models .

- Analgesic and Anti-inflammatory Effects : The compound's structure allows it to interact with biological targets involved in pain and inflammation pathways, making it a candidate for analgesic therapies .

- Antimicrobial Activity : Dimethylamino derivatives have also been explored for their antimicrobial properties, potentially serving as agents against bacterial infections .

Synthetic Applications

This compound serves as a valuable building block in organic synthesis:

- Synthesis of Bioactive Compounds : It has been utilized in the synthesis of various biologically active marine metabolites and other pharmaceuticals. Its chemical structure facilitates the formation of complex molecules through reactions such as acylation and amidation .

- Catalytic Applications : The compound has been investigated for its potential as a catalyst in organic reactions, enhancing the efficiency of synthesis processes .

Case Study 1: Anticancer Activity Evaluation

A study focused on the synthesis of hydrazone derivatives bearing the dimethylaminophenyl moiety evaluated their anticancer properties against pancreatic carcinoma (Panc-1) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated that certain derivatives significantly inhibited cell colony growth and viability at low concentrations, suggesting their potential as anticancer agents .

Case Study 2: Drug Development Insights

In a review of FDA-approved drugs containing the dimethylamine pharmacophore, it was highlighted that these compounds exhibit diverse therapeutic effects, including antihistaminic and analgesic properties. The review documented various synthetic strategies employed to optimize these compounds for clinical use, emphasizing their importance in drug discovery .

Comparative Data Table

The following table summarizes key applications and findings related to this compound:

Wirkmechanismus

The mechanism of action of Dimethylamino-p-tolyl-acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Para-tolylacetic acid: A precursor in the synthesis of Dimethylamino-p-tolyl-acetic acid.

Dimethylaminoacetic acid: Shares similar structural features but lacks the para-tolyl group.

Phenylacetic acid: Another structurally related compound with different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethylamino group and para-tolyl moiety make it a versatile compound for various applications in research and industry .

Biologische Aktivität

Dimethylamino-p-tolyl-acetic acid (DMPTA) is a compound that has garnered attention in biochemical and pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

- Chemical Structure : DMPTA is characterized by the presence of a dimethylamino group attached to a p-tolyl acetic acid moiety. This structure is crucial for its interaction with biological targets.

- CAS Number : 230646-18-1

Target Interactions

DMPTA interacts with various biomolecules, including enzymes and receptors, influencing several biochemical pathways:

- Enzyme Modulation : It can either inhibit or activate enzyme activity, leading to alterations in metabolic pathways. For example, it has been shown to modulate the activity of enzymes involved in cellular metabolism, impacting overall cellular function.

- Receptor Binding : DMPTA exhibits high affinity for multiple receptors, particularly those associated with indole derivatives, which are known for their broad-spectrum biological activities.

Biochemical Pathways

The compound's activity affects several key cellular processes:

- Cell Signaling : DMPTA influences signaling pathways that regulate cell growth and apoptosis.

- Gene Expression : It has been observed to modulate gene expression levels, impacting cellular responses to various stimuli.

Antiproliferative Activity

Research indicates that DMPTA possesses significant antiproliferative properties:

- Cell Line Studies : In vitro studies have demonstrated that DMPTA can arrest cancer cell lines in specific phases of the cell cycle, such as G2/M phase, leading to increased apoptosis rates .

| Cell Line | IC50 (µM) | Phase Arrested |

|---|---|---|

| MCF-7 (Breast) | 10-33 | G2/M |

| MDA-MB-231 | 23-33 | G2/M |

Antimicrobial Activity

DMPTA exhibits antimicrobial properties against various pathogens:

- Selectivity : It shows selective activity against certain bacterial strains, suggesting potential as a therapeutic agent for infectious diseases .

Case Studies and Research Findings

- Antitumor Activity :

- Mechanism Exploration :

- Pharmacological Potential :

Eigenschaften

IUPAC Name |

2-(dimethylamino)-2-(4-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-4-6-9(7-5-8)10(11(13)14)12(2)3/h4-7,10H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPJNXPDVUZZPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640536 | |

| Record name | (Dimethylamino)(4-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230646-18-1 | |

| Record name | α-(Dimethylamino)-4-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=230646-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Dimethylamino)(4-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.